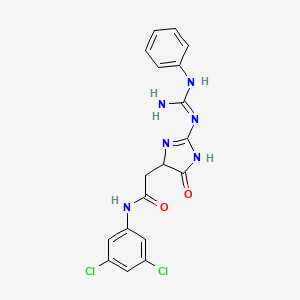
C18H16Cl2N6O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C18H16Cl2N6O2 ist ein komplexes organisches Molekül. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Chloratome, sechs Stickstoffatome und zwei Sauerstoffatome umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von C18H16Cl2N6O2 umfasst in der Regel mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Gängige Synthesewege können umfassen:
Nitrierung: Einführung von Nitrogruppen in einen aromatischen Ring.
Reduktion: Umsetzung von Nitrogruppen zu Aminen.
Chlorierung: Einführung von Chloratomen in das Molekül.
Kupplungsreaktionen: Bildung von Kohlenstoff-Stickstoff-Bindungen durch Kupplungsreaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion von This compound kann große chemische Reaktoren und kontrollierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie Rückfluss , Destillation und Kristallisation werden üblicherweise zur Isolierung und Reinigung der Verbindung eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
C18H16Cl2N6O2: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls umwandeln.
Substitution: Die Chloratome in der Verbindung können durch nukleophile Substitutionsreaktionen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Natriumhydroxid (NaOH), Ammoniak (NH3).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen Amine oder Ether erzeugen können.
Wissenschaftliche Forschungsanwendungen
C18H16Cl2N6O2: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of C18H16Cl2N6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
C18H16Cl2N6O2: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen können gehören:
C18H16Cl2N6O: Eine Verbindung mit einer ähnlichen Struktur, aber einem Sauerstoffatom weniger.
C18H16ClN6O2: Eine Verbindung mit einem Chloratom weniger.
C18H16N6O2: Eine Verbindung ohne Chloratome.
Das Vorhandensein von Chloratomen in This compound kann eine einzigartige chemische Reaktivität und biologische Aktivität verleihen und sie von diesen ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C18H16Cl2N6O2 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H16Cl2N6O2/c19-10-6-11(20)8-13(7-10)22-15(27)9-14-16(28)25-18(24-14)26-17(21)23-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,22,27)(H4,21,23,24,25,26,28) |
InChI-Schlüssel |
VSHKHOVJOLPZIU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)/N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)

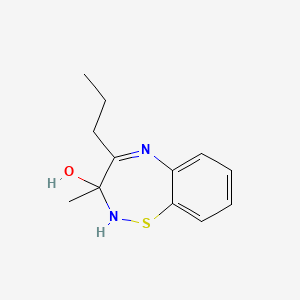

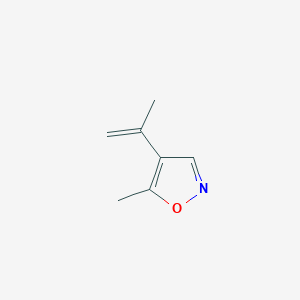
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)

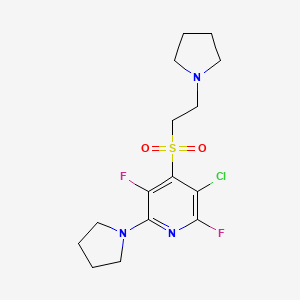
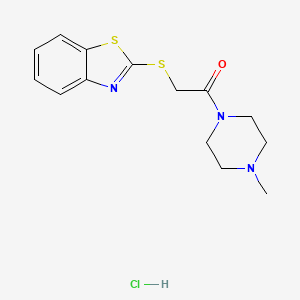
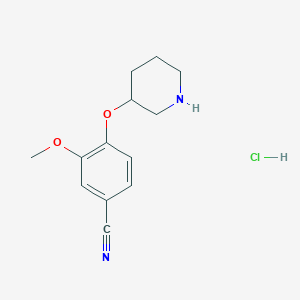
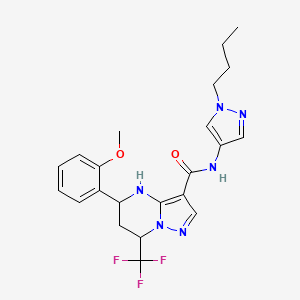
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
